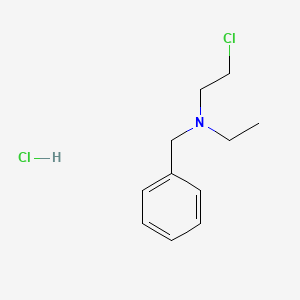
pivaloyl-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pivaloyl-alanine is a chiral amino acid derivative commonly used in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butylcarbonyl (Boc) protecting group attached to the nitrogen atom of the alanine molecule. The Boc group is widely used in peptide synthesis to protect the amine functionality during various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pivaloyl-alanine typically involves the protection of the amino group of L-alanine with a tert-butylcarbonyl group. One common method is the reaction of L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
pivaloyl-alanine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Deprotection: L-alanine.
Coupling: Peptides with this compound as a residue.
Substitution: Amino acid derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
pivaloyl-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of pivaloyl-alanine primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine group for further modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butoxycarbonylglycine: Similar in structure but with glycine instead of alanine.
N-tert-butoxycarbonylvaline: Similar in structure but with valine instead of alanine.
N-tert-butoxycarbonylleucine: Similar in structure but with leucine instead of alanine.
Uniqueness
pivaloyl-alanine is unique due to its specific chiral center and the presence of the Boc protecting group. This combination makes it particularly useful in asymmetric synthesis and peptide coupling reactions, where stereochemistry and functional group protection are crucial.
Eigenschaften
CAS-Nummer |
5872-22-0 |
|---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(2S)-2-(2,2-dimethylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-5(6(10)11)9-7(12)8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
InChI-Schlüssel |
YZCGBCIVGWGNAU-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-bis[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine](/img/structure/B8758672.png)

![Lithium 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate](/img/structure/B8758694.png)





![1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B8758743.png)



